molecular formula C16H17NOS B5527894 2-(methylthio)-N-(2-phenylethyl)benzamide

2-(methylthio)-N-(2-phenylethyl)benzamide

Cat. No. B5527894
M. Wt: 271.4 g/mol
InChI Key: CESCMZPJCXMQOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2-(Methylthio)-N-(2-phenylethyl)benzamide and similar compounds are typically synthesized through specific reactions involving nucleophilic acyl substitution and other processes that yield them in good yields and allow for their spectroscopic characterization (Bachl & Díaz, 2010).
  • Other methods of synthesis involve reactions of related compounds, as in the case of 2-amino-1-benzyl-4-methylthio-6-oxo-N-phenyl-5-cyano-1,6-dihydropyridin-3-ylcarboxamide (Dyachenko & Bityukova, 2012).

Molecular Structure Analysis

  • The molecular structure of such compounds is often determined using X-ray crystallography and other spectroscopic techniques, which reveal the arrangement of atoms and the geometry of the molecule (Saeed et al., 2010).

Chemical Reactions and Properties

  • Benzamides, including variants like 2-(methylthio)-N-(2-phenylethyl)benzamide, participate in various chemical reactions, often leading to the formation of complexes or undergoing transformations that change their chemical structure (Lanza et al., 2000).

Physical Properties Analysis

  • The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key aspects that are typically characterized through various analyses (Karai et al., 2018).

properties

IUPAC Name

2-methylsulfanyl-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-19-15-10-6-5-9-14(15)16(18)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESCMZPJCXMQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylsulfanyl)-N-(2-phenylethyl)benzamide

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